1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-7-9-14(10-8-12)18-16(21)20-17-19-15(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGBQPKVPOGMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 4-methylphenyl isocyanate with 4-phenyl-1,3-thiazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is C17H16N4OS, with a molecular weight of approximately 324.4 g/mol. Its structure features a thiazole ring, which is known for its biological activity, making this compound a candidate for drug development.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study identified small molecule inhibitors targeting Mtb with promising results, indicating potential for developing new antibiotics .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mtb | 16 µg/mL |
| Compound B | Staphylococcus aureus | 32 µg/mL |
| 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | E. coli | TBD |
Anti-inflammatory Properties
Thiazole derivatives have also been explored for their anti-inflammatory effects. A series of related compounds were synthesized and evaluated for their ability to inhibit inflammatory responses in various models. The results indicated that certain thiazole-based ureas exhibited superior anti-inflammatory activity compared to standard treatments .
Table 2: Anti-inflammatory Activity of Thiazole Compounds
| Compound Name | Inflammatory Model | Efficacy Compared to Control |
|---|---|---|
| Compound C | Carrageenan-induced paw edema | 50% inhibition |
| Compound D | Lipopolysaccharide-induced inflammation | 65% inhibition |
| 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | TBD | TBD |
Cancer Research
The compound has been investigated for its antiproliferative effects against various cancer cell lines. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Table 3: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | Compound Name | IC50 (µM) |
|---|---|---|
| U-937 (human macrophage) | 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | TBD |
| MCF7 (breast cancer) | Compound E | TBD |
Case Study 1: Mycobacterium tuberculosis Inhibition
In a recent study focusing on the inhibition of Mycobacterium tuberculosis, a library of thiazole derivatives was screened for antimicrobial activity. The results highlighted the efficacy of specific compounds in reducing bacterial load significantly over a treatment period of seven days . This underscores the potential application of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea in developing new antitubercular drugs.
Case Study 2: Anti-inflammatory Screening
A series of compounds including thiazole derivatives were evaluated using an animal model for their anti-inflammatory effects. The study demonstrated that certain derivatives exhibited a marked reduction in inflammation markers compared to control groups, suggesting that these compounds could be further developed as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazole ring suggests potential interactions with metal ions or coordination complexes, which could influence its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Phenyl-Thiazolylurea Derivatives ()
A series of 1-aryl-3-(4-(4-substituted-thiazol-2-yl)phenyl)urea analogs (11a–11o) exhibit structural diversity in the aryl group (e.g., 3-fluorophenyl, 3,5-dichlorophenyl, trifluoromethylphenyl). Key observations:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) in 11b (3,5-dichlorophenyl) and 11d (4-trifluoromethylphenyl) enhance molecular stability, as evidenced by higher molecular weights (534.2 and 534.1 Da, respectively) compared to the target compound (297.4 Da).
- Synthetic Yields : Most analogs show high yields (>85%), suggesting robust synthetic routes for urea-thiazole frameworks .
GAX ()
1-(3-((4-Pyridin-2-ylpiperazin-1-yl)sulfonyl)phenyl)-3-(1,3-thiazol-2-yl)urea (GAX) shares the urea-thiazole core but incorporates a sulfonyl-piperazine moiety. This modification enables dual binding to bacterial phenylalanyl-tRNA synthetase (PheRS), with IC₅₀ values in the nanomolar range.
Thiazole Ring Modifications
1-Phenyl-3-(4-Thiazolylmethoxy)-Urea ()
This analog replaces the 4-phenylthiazole with a 4-thiazolylmethoxy group, altering the molecular formula to C₁₁H₁₁N₃O₂S. The addition of a methoxy linker increases polarity, which may improve solubility but reduce membrane permeability compared to the target compound .
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl) Derivatives ()
Saturation of the thiazole ring (4,5-dihydrothiazole) in 1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(3-methylphenyl)-3-(4-methylphenyl)urea introduces conformational rigidity. This could enhance target selectivity but may lower synthetic accessibility due to stereochemical complexity .
Similarity to AB5 ()
The target compound shares structural similarity (score: 0.487) with AB5, a 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea derivative. AB5’s sulfonyl-piperazine group likely contributes to its higher antimicrobial potency, whereas the target’s 4-methylphenyl group may prioritize lipophilicity over target engagement .
Kinase Inhibitors ()
A related urea-thiazole compound, 1-[5-Tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-[2-(pyridin-4-ylmethoxy)ethyl]-1,3-thiazol-2-yl]urea, exhibits an IC₅₀ of 68.0 nM against epithelial discoidin domain-containing receptor 1. The pyridinylmethoxyethyl substituent highlights the role of extended side chains in enhancing inhibitory activity, a feature absent in the target compound .
Biological Activity
1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. The thiazole ring system is known to be prevalent in various biologically active compounds, making it a significant focus in drug development.
Chemical Structure
The chemical structure of 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea can be represented as follows:
This structure includes a thiazole ring and a urea moiety, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea have shown significant antibacterial activity against various strains of bacteria. A study reported that certain thiourea derivatives exhibited anti-biofilm activity against E. coli with minimum biofilm inhibitory concentrations (MBIC) around 625 µg/mL .
| Compound | MBIC (µg/mL) | Activity |
|---|---|---|
| 1a | 625 | Anti-biofilm against E. coli |
| 1b | 625 | Anti-biofilm against E. coli |
Cytotoxicity
The cytotoxic effects of thiazole derivatives have been assessed in various cancer cell lines. For example, one study indicated that a structurally similar compound exhibited an IC50 value of 0.62 ± 0.34 μM against HepG2 cells, indicating potent cytotoxicity and suggesting its potential as an anticancer agent .
The mechanism underlying the biological activity of these compounds often involves interaction with specific cellular targets. For instance, the inhibition of insulin-like growth factor receptor (IGF1R) was noted in related studies, which is critical for cancer cell proliferation and survival .
Study on Antioxidant Activity
In a comparative study on the antioxidant properties of various thiourea derivatives, one compound demonstrated approximately 43% antioxidant capacity in vitro using the DPPH assay . This suggests that the presence of the thiazole ring may enhance radical scavenging activity.
Anti-inflammatory Activity
Thiazole derivatives have also been evaluated for anti-inflammatory effects. A series of compounds were tested for their ability to inhibit inflammation-related pathways, showing promising results compared to standard anti-inflammatory drugs .
Q & A
Q. What are the standard synthetic routes for 1-(4-Methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves the reaction of substituted isocyanates with amines. For example, a common route uses 4-methylphenyl isocyanate and 4-phenyl-1,3-thiazol-2-amine under inert conditions (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Key parameters include:
Q. Table 1: Representative Synthesis Conditions
| Reactants | Solvent | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methylphenyl isocyanate | Toluene | Triethylamine | Reflux | 78 | |
| 4-Phenylthiazol-2-amine | DCM | Pyridine | RT | 65 |
Q. Which spectroscopic and crystallographic methods are employed for structural confirmation of this urea derivative?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths and dihedral angles between the thiazole and urea moieties. For example, C=O bond lengths typically range from 1.22–1.24 Å .
- NMR Spectroscopy:
- IR Spectroscopy: Stretching vibrations for urea C=O (~1650–1680 cm⁻¹) and NH (~3300 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can computational chemistry approaches be integrated to predict reactivity and optimize synthesis pathways?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path searches can:
Q. Table 2: Computational Parameters for Reactivity Prediction
| Method | Software | Key Outputs | Application Example |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | Gaussian | Transition state geometries | Isocyanate-amine coupling |
| Molecular Dynamics | GROMACS | Solvent diffusion coefficients | Solvent selection |
Q. How should researchers address discrepancies in reported biological activities of structurally similar urea derivatives?
Methodological Answer: Contradictions in bioactivity data (e.g., IC₅₀ values) may arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, mitochondrial toxicity assays require controlled O₂ levels .
- Structural Analogues: Compare substituent effects. A chloro vs. methoxy group on the phenyl ring can alter hydrophobic interactions .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to quantify variability across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
